2-[(2-Bromophenyl)methoxy]benzonitrile
Description
2-[(2-Bromophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a 2-bromophenylmethoxy substituent at the ortho position of the benzonitrile core. The bromine atom enhances lipophilicity and serves as a handle for further functionalization via cross-coupling reactions, while the methoxy group contributes steric and electronic effects .
Properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPTVGJBSUSHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methoxy]benzonitrile typically involves the reaction of 2-bromophenol with 2-cyanophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol is replaced by the methoxy group of 2-cyanophenol. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
2-[(2-Bromophenyl)methoxy]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Halogen-Substituted Analogues
2-[(3-Chlorophenyl)methoxy]-4-methoxybenzonitrile (CAS 938309-10-5)
- Structural Differences : Substitutes bromine with chlorine at the phenyl ring and includes an additional methoxy group at the para position of the benzonitrile core.
- The para-methoxy group enhances electron-donating properties, which may affect binding affinity in biological targets .
5-Bromo-2-hydroxybenzonitrile
- Structural Differences : Replaces the methoxy group with a hydroxyl group and positions bromine at the para position relative to the nitrile.
- Impact : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. The absence of a methoxy group reduces steric bulk, facilitating crystal packing, as evidenced by its planar molecular structure and O–H⋯N hydrogen-bonded chains .
Heterocycle-Containing Analogues
2-(5-(2-Bromophenyl)thiophen-2-yl)benzonitrile (Compound 23)
- Structural Differences : Incorporates a thiophene ring between the bromophenyl and benzonitrile groups.
- Synthesis: Prepared via palladium-catalyzed C–H arylation, yielding 86% as a yellow oil.
3-(4-(2-Bromophenyl)-2-methylthiazol-5-yl)benzonitrile
- Structural Differences : Features a thiazole ring substituted with a methyl group.
- Impact : The thiazole’s electron-deficient nature and methyl substituent influence regioselectivity in cyclization reactions, favoring formation of sterically hindered ortho-cyclized products (56% yield) over para isomers .
Functionalized Derivatives
2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile (CAS 864713-95-1)
- Structural Differences : Includes a formyl group on the bromophenyl ring.
- Impact : The formyl group provides a reactive site for condensation or nucleophilic addition, expanding utility in synthesizing Schiff bases or hybrid molecules. This contrasts with the parent compound, which lacks such reactivity .
2-({4-[(1-Allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzonitrile
- Structural Differences : Complex substituent with a thioxotetrahydropyrimidine moiety.
- Impact : The extended conjugation and heterocyclic system may enhance binding to biological targets, such as enzymes or receptors, compared to simpler benzonitrile derivatives .
Comparative Data Table
Key Findings and Implications
- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to chlorine, impacting pharmacokinetics in drug design.
- Heterocyclic Influence : Thiophene and thiazole rings alter electronic properties and regioselectivity in synthetic pathways.
- Functional Group Reactivity : Substituents like formyl or hydroxyl groups expand synthetic versatility, enabling downstream modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
